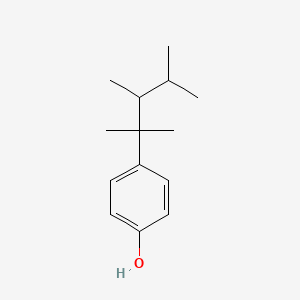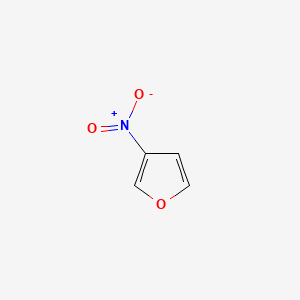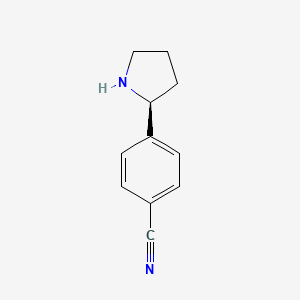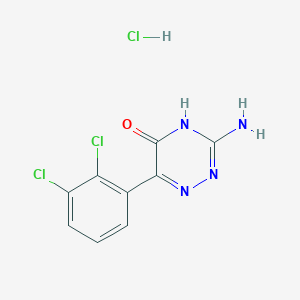
4-(2,3,4-Trimethylpentan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3,4-Trimethylpentan-2-yl)phenol is an organic compound belonging to the class of alkylphenols. It is characterized by a phenolic group attached to a branched alkyl chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4-Trimethylpentan-2-yl)phenol typically involves the alkylation of phenol with 2,3,4-trimethylpentane. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions. The reaction can be represented as follows:
Phenol+2,3,4-Trimethylpentane→this compound
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are optimized for maximum yield. The process involves continuous monitoring of temperature, pressure, and catalyst concentration to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3,4-Trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydrogen atoms on the phenolic ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Alkylphenols
Substitution: Halogenated phenols
Aplicaciones Científicas De Investigación
4-(2,3,4-Trimethylpentan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,3,4-Trimethylpentan-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the alkyl chain can interact with lipid membranes, altering their properties and functions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1,1,3,3-Tetramethylbutyl)phenol
- 4-(1,3,3-Trimethylbutyl)phenol
- 4-(1,2,2-Trimethylbutyl)phenol
Uniqueness
4-(2,3,4-Trimethylpentan-2-yl)phenol is unique due to its specific alkyl chain structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where other alkylphenols may not be as effective.
Propiedades
Número CAS |
59048-98-5 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
4-(2,3,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H22O/c1-10(2)11(3)14(4,5)12-6-8-13(15)9-7-12/h6-11,15H,1-5H3 |
Clave InChI |
RHIBDXMDFBFPFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)C(C)(C)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)


![(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036399.png)





